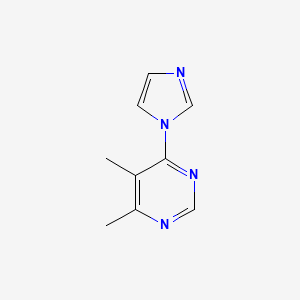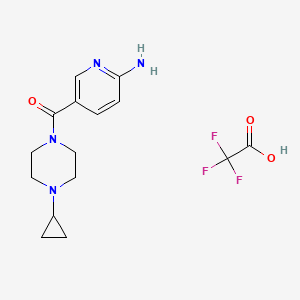
5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid is a useful research compound. Its molecular formula is C15H19F3N4O3 and its molecular weight is 360.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Heterocyclic Compound Synthesis
Synthesis of Pyrrolidines and Piperidines : Trifluoromethanesulfonic (triflic) acid has been shown to catalyze the cyclisation of homoallylic sulfonamides to form pyrrolidines. These reactions highlight the utility of trifluoroacetic acid derivatives in facilitating cyclisation processes, which could potentially be applied in the synthesis of complex heterocyclic compounds, including those related to "5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid" (Haskins & Knight, 2002).
Formation of Pyrazolo[4,3-b]pyridine Derivatives : Research on 1-alkyl-N-Boc-5-formylpyrazol-4-amines reacting with malononitrile and cyanoacetamide has led to the formation of pyrazolo[4,3-b]pyridine derivatives. These findings demonstrate the potential for creating diverse heterocyclic frameworks, which could inform research into similar compounds like "this compound" (Yakovenko et al., 2020).
Catalytic Applications
Acylation Reactions : The synthesis of various heterocyclic compounds, including pyrazolo[4,3-b]pyridines, has been facilitated by acylation reactions. These studies underscore the versatility of catalytic processes involving trifluoroacetic acid derivatives in constructing complex molecular architectures, potentially relevant to the synthesis and functionalization of "this compound" (Ibrahim et al., 2011).
Mannich Reaction Catalysis : Pyridinium trifluoroacetate has been utilized as a novel catalyst in Mannich reactions, offering a pathway to β-amino carbonyl compounds under solvent-free conditions. This highlights the potential of using trifluoroacetic acid derivatives in catalytic applications, possibly extending to the synthesis and modification of compounds like "this compound" (Yue et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(6-aminopyridin-3-yl)-(4-cyclopropylpiperazin-1-yl)methanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O.C2HF3O2/c14-12-4-1-10(9-15-12)13(18)17-7-5-16(6-8-17)11-2-3-11;3-2(4,5)1(6)7/h1,4,9,11H,2-3,5-8H2,(H2,14,15);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGHCEPUVDGAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CN=C(C=C3)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)
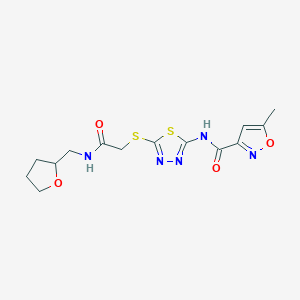
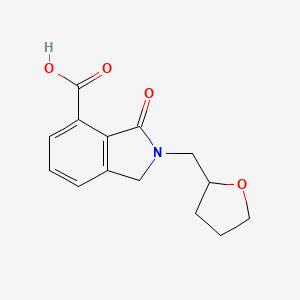
methanone](/img/structure/B2550194.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2550198.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2550201.png)
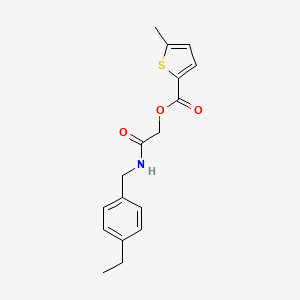
![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2550203.png)
![6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550204.png)
![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2550205.png)
